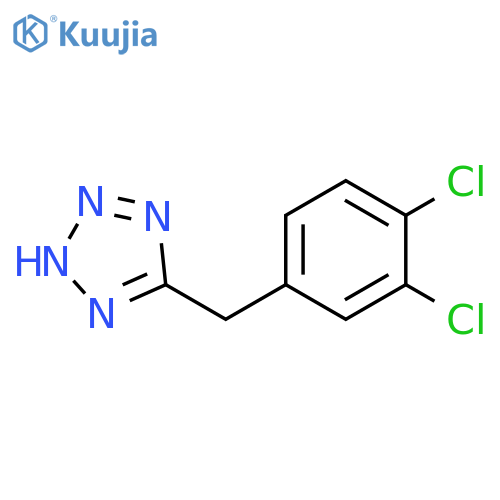Cas no 1039864-56-6 (5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole)

1039864-56-6 structure
商品名:5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole
5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole
- 2H-Tetrazole, 5-[(3,4-dichlorophenyl)methyl]-
- 5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole
-
- インチ: 1S/C8H6Cl2N4/c9-6-2-1-5(3-7(6)10)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14)
- InChIKey: MVQKYNNNQDIQBR-UHFFFAOYSA-N
- ほほえんだ: N1=C(CC2=CC=C(Cl)C(Cl)=C2)N=NN1
計算された属性
- せいみつぶんしりょう: 227.997
- どういたいしつりょう: 227.997
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5A^2
5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-105733-1.0g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95% | 1g |
$470.0 | 2023-04-20 | |
| TRC | B420795-250mg |
5-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 250mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B420795-50mg |
5-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Enamine | EN300-105733-10.0g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95% | 10g |
$2024.0 | 2023-04-20 | |
| Chemenu | CM471285-1g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95%+ | 1g |
$592 | 2023-03-07 | |
| Enamine | EN300-105733-1g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95% | 1g |
$470.0 | 2023-10-28 | |
| Aaron | AR01E95L-1g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95% | 1g |
$672.00 | 2025-02-10 | |
| Enamine | EN300-26876274-1.0g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95.0% | 1.0g |
$470.0 | 2025-02-21 | |
| Enamine | EN300-26876274-0.1g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95.0% | 0.1g |
$132.0 | 2025-02-21 | |
| Enamine | EN300-26876274-0.25g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95.0% | 0.25g |
$188.0 | 2025-02-21 |
5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
1039864-56-6 (5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole) 関連製品
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
